molecular formula C10H12INO B411052 3-iodo-N-isopropylbenzamide CAS No. 333441-67-1

3-iodo-N-isopropylbenzamide

Cat. No.: B411052
CAS No.: 333441-67-1
M. Wt: 289.11g/mol
InChI Key: XVCMWPTXZWPAGY-UHFFFAOYSA-N
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Description

3-iodo-N-isopropylbenzamide: is an organic compound with the molecular formula C10H12INO . It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and an isopropyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-isopropylbenzamide typically involves the iodination of N-isopropylbenzamide. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of azides, nitriles, or other substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or nitro compounds.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

3-iodo-N-isopropylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 3-chloro-N-isopropylbenzamide
  • 3-bromo-N-isopropylbenzamide
  • 3-fluoro-N-isopropylbenzamide

Comparison:

Properties

IUPAC Name

3-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCMWPTXZWPAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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